2-Amino-1-(2,5-dimethoxyphenyl)ethanone
Description
Contextualization within Substituted Phenethylamines and Aminoketones
2-Amino-1-(2,5-dimethoxyphenyl)ethanone belongs to two significant classes of organic compounds: substituted phenethylamines and aminoketones.
Substituted phenethylamines are a broad class of compounds based on the phenethylamine (B48288) structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.orgwikipedia.org This class is known for encompassing a wide range of psychoactive substances, including stimulants, hallucinogens, and entactogens, which primarily modulate monoamine neurotransmitter systems. psychonautwiki.org The specific substitutions on the phenyl ring, sidechain, or amino group determine the compound's pharmacological profile. wikipedia.org The "2C" series of phenethylamines, for example, is characterized by two carbons between the amino group and the aromatic ring, a feature shared by the parent structure of the title compound. mdpi.com
The compound is also classified as an α-amino ketone. The α-amino ketone motif is a valuable synthon in synthetic and medicinal chemistry due to its prevalence in biologically active molecules and its utility as a building block for more complex structures. researchgate.netrsc.org The reactivity of the amino and ketone functional groups allows for a variety of chemical transformations. researchgate.netrsc.org The synthesis of α-amino ketones has been an area of active research, with numerous methods developed to access these important intermediates. researchgate.netorganic-chemistry.org
Significance in Organic Synthesis and Medicinal Chemistry Research
The primary significance of this compound in research lies in its role as a chemical intermediate. chemblink.com In organic synthesis, it serves as a precursor for the creation of more complex molecules. For instance, a patented process describes its synthesis from 1-(2,5-dimethoxyphenyl)-2-bromoethanone and its subsequent use in the preparation of (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride. google.com The reduction of the ketone group in similar compounds, such as the conversion of 1-(2,5-dimethoxyphenyl)-2-nitroethanol to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, highlights a common synthetic transformation for this class of molecules. chemicalbook.comgoogle.com
In medicinal chemistry, this compound is a valuable tool for investigating structure-activity relationships (SAR). chemblink.com Researchers utilize it to develop analogs targeting specific neurological receptors, which could have implications for conditions such as depression and anxiety disorders. chemblink.com The methoxy (B1213986) groups on the phenyl ring are of particular interest as they can influence a molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. chemblink.com The 2,5-dimethoxy substitution pattern is a known motif in compounds that exhibit potent agonist activity at the serotonin (B10506) 2A receptor (5-HT2AR). researchgate.net This structural feature is present in a number of classical phenethylamine psychedelics. researchgate.net By modifying the core structure of this compound, medicinal chemists can explore how these changes impact biological activity, aiding in the design of more effective and selective therapeutic agents. chemblink.com
Historical Perspective of Discovery and Research Interest in Analogous Compounds
The research interest in this compound is part of a larger historical context of scientific exploration into substituted phenethylamines. This field gained significant momentum in the latter half of the 20th century, notably through the work of chemist Alexander Shulgin, who synthesized and documented hundreds of psychoactive compounds. unodc.org His work on the "2C" series of phenethylamines, which are 2,5-dimethoxyphenethylamines with various substituents at the 4-position, laid the groundwork for understanding the structure-activity relationships within this class. unodc.org
The 2,5-dimethoxy motif itself has been a focal point of research due to its presence in numerous psychoactive substances. researchgate.net This includes compounds like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) and DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). acs.org The synthesis of these analogs was driven by a desire to understand how different substituents on the phenyl ring influence their interaction with serotonin receptors. acs.org In the early 21st century, further research led to the synthesis of N-(2-methoxybenzyl) derivatives of the 2C compounds, known as the NBOMe series, which were found to be highly potent agonists for the 5-HT2A receptor. southernforensic.orgpsilosybiini.info This ongoing exploration of phenethylamine analogs, driven by the desire to understand their pharmacological properties, provides the historical and scientific backdrop for the continued interest in precursor molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFIJLKOVJRFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784138-79-0 | |
| Record name | 1-(2,5 Dimethoxyphenyl)-2-aminoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784138790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5 DIMETHOXYPHENYL)-2-AMINOETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D38RFU2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone
The most prominent and well-documented synthetic route to this compound involves a two-step process. This pathway commences with the bromination of a suitable precursor, followed by an amination reaction to introduce the primary amine functionality.
Amination Strategies via Halogenated Precursors
The conversion of a halogenated precursor to the desired amino compound is a critical step in the synthesis. The Delépine reaction has emerged as a particularly effective method for this transformation, offering a reliable means of producing primary amines from alkyl halides. wikipedia.orgorganic-chemistry.org
The initial step in this synthetic sequence is the α-bromination of 1-(2,5-dimethoxyphenyl)ethanone. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, yielding 2-bromo-1-(2,5-dimethoxyphenyl)ethanone. This halogenated intermediate is crucial for the subsequent amination step. The reaction is typically carried out using a brominating agent in a suitable organic solvent.
A study on the α-bromination of acetophenone (B1666503) derivatives has shown that the reaction time and temperature are critical parameters to control for achieving high yields and minimizing the formation of by-products. For instance, it was found that for certain acetophenone derivatives, a reaction time of 3 hours at 90°C was optimal. nih.gov
The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides through the use of hexamethylenetetramine (also known as hexamine or urotropine). wikipedia.orgalfa-chemistry.com In this case, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone is treated with hexamine to form a quaternary ammonium (B1175870) salt. This intermediate is then hydrolyzed under acidic conditions to yield the primary amine, this compound. wikipedia.orgalfa-chemistry.com One of the advantages of the Delépine reaction is its selectivity for producing primary amines with minimal side reactions. wikipedia.org
The choice of solvent system is crucial for the successful implementation of the Delépine reaction. While chloroform (B151607) has been traditionally used, its toxicity has prompted the search for greener alternatives. wikipedia.org A significant improvement in the synthesis of this compound has been achieved through the use of a tetrahydrofuran (B95107) (THF)-water solvent system.
The use of a THF-water mixture offers several advantages. THF is a good solvent for the organic reactants, while the presence of water can facilitate the dissolution of the hexamine and the subsequent hydrolysis of the quaternary ammonium salt intermediate. The THF-water mixture forms a homogeneous azeotrope, which can complicate separation, but for the purpose of the reaction, it provides a suitable medium. mdpi.com The optimization of the solvent ratio is key to maximizing the yield and purity of the product.
The rate of the Delépine reaction is influenced by several factors, including the nature of the alkyl halide, the solvent system, and the reaction temperature. For α-bromo ketones, the reaction generally proceeds readily due to the activating effect of the carbonyl group. The rate-determining step in the α-bromination of ketones under acidic conditions has been identified as the formation of the enol. nih.gov
To enhance the yield of the Delépine reaction, it is important to ensure the complete formation of the quaternary ammonium salt and its efficient hydrolysis. The reaction time for the initial reaction with hexamine and the conditions for the acidic hydrolysis (acid concentration and temperature) are critical parameters that need to be optimized for each specific substrate.
The final step in the synthesis and purification of this compound often involves the formation of its hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. The formation of the hydrochloride salt serves several important purposes. It enhances the stability of the compound and makes it easier to handle as a crystalline solid. google.com
Crucially, the formation and subsequent recrystallization of the hydrochloride salt is a powerful purification technique. columbia.eduresearchgate.net Many organic impurities that may be present in the reaction mixture are not basic and will not form salts with hydrochloric acid. Therefore, when the hydrochloride salt of the desired amine is precipitated, these non-basic impurities remain in the solution and can be removed by filtration. columbia.edu The process of recrystallization of the hydrochloride salt from a suitable solvent or solvent mixture can further remove other impurities, leading to a final product of high purity. researchgate.net The selection of the recrystallization solvent is critical; it should be a solvent in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for this purpose include ethanol (B145695), isopropanol, or mixtures with ethers. researchgate.net
Delépine Reaction employing Hexamethylenetetramine (Hexamine)
Alternative Synthetic Routes from 2,5-Dimethoxyacetophenone
A key pathway for the synthesis of this compound originates from 2,5-dimethoxyacetophenone. This route often involves an initial bromination step to yield the α-bromo ketone intermediate, 1-(2,5-dimethoxyphenyl)-2-bromoethanone. Following this, the introduction of the amino group can be achieved via the Delépine reaction. google.comnih.gov In this method, the bromo-intermediate is reacted with hexamethylenetetramine to form a quaternary ammonium salt. nih.gov Subsequent hydrolysis of this salt, typically with hydrochloric acid, yields the desired primary amine, this compound, often as its hydrochloride salt. google.comnih.gov
One patented process describes reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system to produce the target aminoethanone. google.com This method is noted for its straightforward work-up and high yield. google.com
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant to this class of phenethylamines, particularly for producing chiral analogs. nih.gov Chirality control is a critical aspect in the synthesis of many biologically active phenethylamine (B48288) derivatives. researchgate.net
Common strategies for achieving stereoselectivity include the use of chiral auxiliaries. nih.gov For instance, (S)-α-phenylethylamine can be employed as a chiral auxiliary in diastereoselective reactions to synthesize specific enantiomers of heterocyclic compounds and other complex molecules. nih.gov Another prevalent method involves the resolution of racemic mixtures through the formation of diastereomeric salts. nih.gov This technique uses a chiral resolving agent, such as N-(p-toluenesulfonyl)-(S)-phenylalanine, to form salts with the racemic amine. nih.gov Due to different physical properties, such as solubility, these diastereomeric salts can be separated. The choice of solvent can significantly influence which enantiomer preferentially crystallizes; for example, an (S)-amine salt might be less soluble in aqueous alcohol, while the corresponding (R)-amine salt could be favored by adding solvents like dioxane or cyclohexane. nih.gov
An alternative synthetic approach to related amino alcohols involves the reduction of a nitroethanol intermediate. For the synthesis of the corresponding amino alcohol, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, the precursor 1-(2,5-dimethoxyphenyl)-2-nitroethanol is used. chemicalbook.com
A documented procedure involves dissolving the nitroethanol compound in ethanol and cooling the mixture significantly, for instance, to -10 °C. chemicalbook.com A reducing agent, such as sodium borohydride (B1222165), is then added in portions to control the reaction. chemicalbook.com The reduction is typically allowed to proceed for a couple of hours before the reaction is quenched and the product is isolated. chemicalbook.com This specific reduction has been reported to achieve a high yield of 83% after recrystallization, with a purity of 98.4% by HPLC. chemicalbook.com In other related phenethylamine syntheses, lithium aluminum hydride (LAH) has also been used as a powerful reducing agent for nitrostyrene (B7858105) precursors to yield the corresponding amine. mdma.ch
Reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1-(2,5-dimethoxyphenyl)-2-nitroethanol | chemicalbook.com |
| Reagent | Sodium borohydride | chemicalbook.com |
| Solvent | Ethanol | chemicalbook.com |
| Temperature | -10 °C | chemicalbook.com |
| Reaction Time | 2 hours | chemicalbook.com |
| Yield | 83% | chemicalbook.com |
| Purity (HPLC) | 98.4% | chemicalbook.com |
Impurity Profiling and Byproduct Formation during Synthesis
The synthesis of this compound and its analogs can result in the formation of various impurities and byproducts, the nature of which depends on the synthetic route and analytical methods used.
During the analysis of the closely related analog bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one), gas chromatography-mass spectrometry (GC-MS) was shown to potentially generate artificial byproducts. nih.gov Specifically, the analysis of the underivatized amine led to the formation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760) and a pyrazine (B50134) dimer, which were not present when the sample was analyzed using liquid chromatography. nih.gov This highlights the importance of the analytical technique in accurately profiling impurities.
Furthermore, syntheses employing the Delépine reaction followed by acid hydrolysis can lead to mixed salt impurities. nih.gov For example, a sample of bk-2C-B prepared via this route was found to be a mixture of hydrochloride and hydrobromide salts, a fact confirmed by ion chromatography and X-ray crystallography. nih.gov Despite the potential for byproduct formation, processes can be optimized to achieve high purity. A patented synthesis for a derivative reported a final product purity of 99.7% as determined by HPLC. google.com
Chemical Reactivity of this compound
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the primary amine and the ketone. The primary amine moiety is a key site for a variety of chemical transformations.
The primary amine group (-NH2) is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions.
A significant reaction of this compound is its acylation with haloacetyl chlorides, such as chloroacetyl chloride. This reaction forms an N-acylated product, which can serve as an intermediate for more complex molecules. google.com
In a specific patented example, the hydrochloride salt of this compound is acylated to produce 2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide. google.com The reaction is performed in an acetone-water solvent system. The reaction mixture is cooled to 0°C, and a base, sodium acetate, is added to achieve a pH of 5 before the slow addition of chloroacetyl chloride. google.com This process is reported to be high-yielding. google.com
Acylation of this compound HCl
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1-(2',5'-dimethoxyphenyl)ethanone amine hydrochloride | google.com |
| Reagent | Chloroacetyl chloride | google.com |
| Base | Sodium acetate | google.com |
| Solvent | Acetone-water | google.com |
| Temperature | 0 °C | google.com |
| Product | 2-Chloro-N-(β-oxo-2,5-dimethoxy phenethyl)acetamide | google.com |
Reactions Involving the Primary Amine Moiety
Dimerization Pathways (e.g., Imines and Pyrazine Derivatives)
The self-condensation of α-aminoketones like this compound provides a direct route to substituted pyrazines. This dimerization process is a key transformation, leading to the formation of symmetrical 2,5-disubstituted pyrazine derivatives.
The generally accepted mechanism for this transformation involves the initial condensation of two molecules of the α-aminoketone to form a dihydropyrazine (B8608421) intermediate. This is followed by an oxidation step, which can occur via air oxidation, to yield the stable aromatic pyrazine ring. The reaction is often facilitated by a choice of solvent that promotes both the dimerization and subsequent oxidation in a one-pot operation. rsc.orgresearchgate.netlookchem.comcolab.ws
A plausible reaction pathway for the dimerization of this compound to form 2,5-bis(2,5-dimethoxyphenyl)pyrazine is illustrated below:
Step 1: Imine Formation Two molecules of this compound condense, with the amino group of one molecule reacting with the ketone group of the other to form an imine intermediate.
Step 2: Cyclization The remaining amino group in the imine intermediate attacks the second ketone functionality, leading to a cyclic dihydropyrazine derivative.
Step 3: Aromatization The dihydropyrazine intermediate readily undergoes oxidation, losing two hydrogen atoms to form the stable, aromatic 2,5-bis(2,5-dimethoxyphenyl)pyrazine.
While specific studies detailing the dimerization of this compound are not extensively reported in publicly available literature, the synthesis of 2,5-diphenylpyrazine (B189496) through similar pathways is well-documented. researchgate.net The principles of α-aminoketone dimerization are broadly applicable. acs.org
Transformations of the Ketone Functionality
The ketone group in this compound is a prime site for various chemical modifications, most notably reduction to a secondary alcohol.
Selective Reduction Protocols
Selective reduction of the ketone in the presence of the amine functionality can be achieved using a variety of reducing agents. The choice of reagent is crucial to prevent unwanted side reactions, such as reductive amination.
Sodium borohydride (NaBH₄) is a commonly employed reagent for the reduction of ketones to alcohols. youtube.com It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is generally selective for aldehydes and ketones over esters and amides. youtube.comrushim.ru The reduction of this compound with sodium borohydride would be expected to yield 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. sigmaaldrich.com
The general reaction is as follows:
This compound + NaBH₄ → 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
For more complex substrates, where chemoselectivity is a greater concern, modified borohydride reagents or specific reaction conditions can be employed. For instance, carrying out the reduction at low temperatures can enhance selectivity. orientjchem.org In some cases, catalytic hydrogenation can also be employed for the selective reduction of the ketone, although this can sometimes lead to the reduction of the aromatic ring or other functional groups if not carefully controlled. rsc.org
A patent for the synthesis of a related compound describes the selective reduction of a β-oxo-acetamide derivative with sodium borohydride, highlighting the utility of this reagent in multi-functionalized molecules. google.com
Below is a table summarizing potential selective reduction protocols for α-aminoketones:
| Reducing Agent System | Substrate | Product | Notes |
| Sodium Borohydride (NaBH₄) in Methanol/Ethanol | α-Aminoketone | α-Amino alcohol | Standard, mild conditions. youtube.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Ketone in the presence of an iminium ion | Alcohol | Weaker reducing agent, often used in reductive aminations. youtube.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | α-Aminoketone | α-Amino alcohol | Conditions must be optimized to avoid over-reduction. rsc.org |
Influence of Aromatic Ring Substituents on Reactivity
The nature and position of substituents on the dimethoxyphenyl ring of this compound can significantly influence the reactivity of both the ketone and the amino group. These effects are primarily electronic (inductive and resonance) and steric.
Electronic Effects:
Electron-donating groups (EDGs) , such as the methoxy (B1213986) groups already present, activate the aromatic ring towards electrophilic substitution. They also increase the electron density on the carbonyl oxygen, which can affect its reactivity towards nucleophiles. The lone pairs on the oxygen atoms of the methoxy groups can participate in resonance, further influencing the electronic properties of the molecule.
Steric Effects:
Bulky substituents ortho to the ketone or amine group can hinder the approach of reagents, thereby slowing down or preventing reactions at these sites. The existing methoxy group at the 2-position already imparts some steric hindrance around the ketone functionality.
The influence of substituents on the reactivity of related aromatic ketones and amines is a well-established principle in organic chemistry. For instance, the electronic nature of substituents on an acetophenone derivative affects the rate and equilibrium of reactions at the carbonyl group.
A summary of the expected influence of different types of substituents on the reactivity of this compound is presented in the table below:
| Substituent Type | Position on Ring | Expected Effect on Ketone Reactivity | Expected Effect on Amine Basicity |
| Electron-Donating (e.g., -OH, -CH₃) | para or ortho | Decrease reactivity towards nucleophiles | Increase |
| Electron-Withdrawing (e.g., -NO₂, -CN, -Br) | para or ortho | Increase reactivity towards nucleophiles | Decrease |
| Sterically Bulky | ortho | Decrease reactivity due to steric hindrance | Decrease due to steric hindrance |
Degradation Pathways and Chemical Stability Studies
Thermal Degradation and Pyrolysis Products
Thermal stress can induce significant degradation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone, leading to a complex mixture of pyrolysis products. The fragmentation pattern is dictated by the weakest bonds within the molecule.
Studies on the pyrolysis of similar phenethylamine (B48288) compounds suggest that the primary fragmentation occurs at the benzylic carbon-carbon bond and the carbon-nitrogen bond. For this compound, the expected major pyrolytic products would arise from the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, as well as the cleavage of the carbon-nitrogen bond.
Key identified pyrolytic byproducts for related compounds include 2,5-dimethoxybenzaldehyde (B135726) and 2,5-dimethoxystyrene, formed through various rearrangement and fragmentation pathways. The amino-containing fragment would likely form smaller, volatile amines or undergo further decomposition.
Table 1: Potential Pyrolysis Products of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 |
| 2,5-Dimethoxystyrene | C₁₀H₁₂O₂ | 164.20 |
| 1-(2,5-dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 |
This table is generated based on expected fragmentation patterns and may not be exhaustive.
The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its pyrolysis patterns. Halogens, being electronegative, can influence the electron density distribution in the aromatic ring and affect the strength of adjacent bonds.
For instance, the presence of a halogen atom can lead to the formation of halogenated pyrolytic products. The carbon-halogen bond itself can also be a site of cleavage, leading to the formation of dehalogenated products or the release of hydrogen halides. The specific pyrolysis products would depend on the nature of the halogen (F, Cl, Br, I) and its position on the phenyl ring. Research on halogenated cathinones has demonstrated that pyrolysis often results in a wider array of byproducts, including halogenated benzaldehydes and benzoic acids.
Photodegradation Investigations
Exposure to ultraviolet (UV) radiation can induce photodegradation of this compound. The aromatic ring and the carbonyl group are the primary chromophores that absorb UV light, initiating photochemical reactions.
Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen. Potential photodegradation pathways include the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I reaction) or the abstraction of a hydrogen atom by the excited carbonyl group (Norrish Type II reaction). The presence of the amino group and methoxy (B1213986) groups can also influence the photochemical reactivity, potentially leading to photo-oxidation or photodimerization products. The specific products of photodegradation would depend on the wavelength of light, the solvent, and the presence of photosensitizers or quenchers.
Applications in Advanced Organic Synthesis
Precursor for Pharmacologically Active Compound Analogs
The chemical architecture of 2-amino-1-(2,5-dimethoxyphenyl)ethanone serves as a foundational scaffold for the synthesis of various pharmacologically active analogs. The presence of the amino and ketone groups allows for a range of chemical modifications, enabling the development of molecules with specific therapeutic properties. chemblink.com
A notable example is its role in the synthesis of analogs of Midodrine. Midodrine is a clinically used cardiovascular agent, and its active metabolite is 2-amino-1-(2,5-dimethoxyphenyl)ethanol. A patent describes a process for synthesizing (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, a derivative of Midodrine, starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.com This bromo-intermediate is converted to 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone, a close derivative of the subject compound, which is then further elaborated. google.com
Furthermore, the core structure is utilized in the creation of cathinone (B1664624) analogs for research purposes. For instance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) is a cathinone analog of the phenethylamine (B48288) 2C-B. nih.gov The synthesis of bk-2C-B can be achieved through a Delépine reaction where the corresponding α-brominated intermediate is reacted with hexamethylenetetramine to yield the primary amine. nih.gov
| Precursor Compound | Pharmacologically Active Analog | Therapeutic Area/Research Focus | Key Synthetic Transformation |
|---|---|---|---|
| 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone | (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride (Midodrine derivative) | Cardiovascular Agents | Acylation and reduction google.com |
| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | bk-2C-B | Psychoactive Substance Research | Synthesis from α-brominated intermediate via Delépine reaction nih.gov |
Intermediate in the Synthesis of Neurotransmitter System Modulators
The utility of this compound extends to the synthesis of molecules designed to interact with and modulate neurotransmitter systems. chemblink.com Its structural similarity to endogenous phenethylamines makes it a suitable starting point for developing analogs that can target specific neurological receptors. chemblink.com
Research in this area focuses on developing treatments for conditions such as depression and anxiety. chemblink.com The analogs derived from this compound are often designed to target receptors within the central nervous system. For example, the development of compounds that interact with alpha-adrenergic receptors is a key area of investigation. The active metabolite of Midodrine, for instance, functions as a selective alpha-adrenergic receptor agonist, leading to vasoconstriction and an increase in blood pressure.
The synthesis of bk-2C-B also highlights its role in creating neurotransmitter system modulators. As an analog of 2C-B, a known serotonergic psychedelic, bk-2C-B is of interest to researchers studying the structure-activity relationships of psychoactive compounds that interact with the serotonin (B10506) system. nih.gov
Building Block for Diverse Chemical Entities in Pharmaceutical Research
The versatility of this compound makes it a valuable building block for a wide array of chemical structures in pharmaceutical research. chemblink.com Its potential for modification allows for the exploration of diverse chemical spaces in the search for new therapeutic agents. chemblink.com
One area of application is in the development of enzyme inhibitors. chemblink.com For example, research has been conducted on 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives as potential inhibitors of the MCR-1 protein, which is responsible for colistin (B93849) resistance in bacteria. nih.govnih.gov The synthesis of these derivatives involves reacting a substituted phenylglyoxal (B86788) with a primary amine, a process that highlights the utility of the ethanone scaffold in creating novel molecular entities. nih.gov This demonstrates how the core structure can be adapted to target specific proteins and address pressing medical needs like antibiotic resistance. nih.govnih.gov
| Core Structure | Resulting Chemical Entity | Research Application |
|---|---|---|
| 1-Phenyl-2-(phenylamino) ethanone | Substituted 1-phenyl-2-(phenylamino) ethanone derivatives | MCR-1 Enzyme Inhibitors nih.govnih.gov |
| This compound | Complex heterocyclic structures | General pharmaceutical research and development of new materials chemblink.com |
Synthesis of 1,2-Cyclized Phenethylamine Derivatives
The chemical reactivity of this compound and its derivatives allows for their use in the synthesis of cyclized structures. These cyclization reactions can lead to the formation of novel heterocyclic systems with potential biological activity.
One example of cyclization, albeit sometimes an artificial one, is the formation of pyrazine (B50134) dimers. During the analysis of underivatized bk-2C-B by gas chromatography-mass spectrometry, the formation of a pyrazine dimer was observed. nih.gov This indicates that under certain conditions, the aminoketone structure can undergo self-condensation to form a six-membered heterocyclic ring.
A more deliberate approach to cyclization can be envisioned through the formation of 2,5-diketopiperazines. These are cyclic dipeptides formed from the condensation of two amino acids. whiterose.ac.uk It is conceivable that a phenethylamine-derived amino acid, structurally related to the subject compound, could be used in the synthesis of such 1,2-cyclized derivatives. This would involve the cyclization of two molecules of the amino acid or one molecule with another amino acid, to form a diketopiperazine ring. This approach offers a potential route to novel, biodegradable polymers and other complex cyclic molecules for biomedical applications. whiterose.ac.uk
Advanced Analytical and Spectroscopic Characterization
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecular structure. For 2-Amino-1-(2,5-dimethoxyphenyl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amino ethanone (B97240) side chain.
The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The protons at positions 3, 4, and 6 would have distinct chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing acetyl group. The two methoxy groups would each present as a sharp singlet, though their chemical shifts may be slightly different depending on their position relative to the other substituents. The methylene (B1212753) (-CH2-) protons adjacent to the amino group and the carbonyl group would likely appear as a singlet, while the amino (-NH2) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (C3, C4, C6) | 6.8 - 7.5 | Multiplet |
| Methoxy-H (OCH₃) | ~3.8 - 3.9 | Singlet |
| Methylene-H (CH₂) | ~4.2 | Singlet |
| Amino-H (NH₂) | Variable (broad) | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups being the most deshielded. The carbons of the two methoxy groups will resonate at approximately 55-60 ppm. The methylene carbon adjacent to the carbonyl and amino groups would be expected around 45-55 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~195 |
| Aromatic (C-O) | ~153, ~154 |
| Aromatic (C-H) | ~113, ~115, ~124 |
| Aromatic (C-C=O) | ~121 |
| Methoxy (OCH₃) | ~56 |
| Methylene (CH₂) | ~48 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental composition. For this compound (formula: C₁₀H₁₃NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 196.0974 g/mol . This precise mass measurement is a critical step in confirming the identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the target compound itself may have limited volatility, GC-MS is highly effective for analyzing its potential pyrolysis or degradation products. For instance, studies on related compounds have shown that under thermal stress, fragmentation can occur, leading to the formation of more volatile substances like 1-(2,5-dimethoxyphenyl)ethanone. researchgate.netnih.gov The analysis of these fragments can provide indirect evidence for the structure of the parent compound. A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). libretexts.org
Potential Fragmentation Ions in GC-MS of this compound
| m/z | Proposed Fragment |
|---|---|
| 195 | [M]⁺ (Molecular Ion) |
| 180 | [M - NH]⁺ |
| 165 | [M - CH₂NH₂]⁺ (2,5-dimethoxybenzoyl cation) |
| 135 | [165 - CH₂O]⁺ |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an invaluable tool for the analysis of non-volatile compounds and complex mixtures. mdpi.com This technique is particularly well-suited for the direct analysis of this compound in various matrices. LC-HRMS allows for the separation of the target compound from impurities or other reaction components, followed by its accurate mass determination and fragmentation analysis. This can be crucial for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product. The high resolution and sensitivity of the mass spectrometer enable the confident identification of the compound even at low concentrations.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
While a specific, publicly available FTIR spectrum for this compound is not widely documented in peer-reviewed literature, the expected characteristic absorption bands can be inferred from its structural motifs. The presence of a primary amine (NH2), a ketone (C=O), aromatic C-H bonds, and ether linkages (C-O-C) would define its infrared spectrum.
Key expected vibrational frequencies are outlined in the table below, based on established correlations for similar molecular structures.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400-3250 | Symmetric & Asymmetric Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (ketone) | 1700-1680 | Stretching |
| C=C (aromatic) | 1600-1475 | Ring Stretching |
| N-H (amine) | 1650-1580 | Scissoring (Bending) |
| C-O (ether) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |
This table represents predicted values. Actual experimental data is required for definitive peak assignment.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for the separation of any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
A potential starting point for an HPLC method is detailed below:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table outlines a hypothetical HPLC method. Method development and validation are required for accurate purity determination.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the analysis of primary amines like this compound by GC can be challenging due to potential issues with peak tailing and on-column degradation. Studies on structurally similar compounds, such as cathinone (B1664624) derivatives, have shown that derivatization can improve chromatographic performance. Alternatively, the use of shorter GC columns may reduce thermal degradation of labile compounds. nist.gov
A prospective GC-MS method would likely involve:
| Parameter | Condition |
| Column | A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | Optimized to ensure volatilization without degradation |
| Oven Program | A temperature ramp to separate the analyte from any impurities |
| Carrier Gas | Helium or Hydrogen |
| Detection | Mass Spectrometry (MS) for definitive identification |
This table provides a general outline for a potential GC method. Specific parameters would need to be optimized.
Solid-State Characterization Methods
The characterization of the solid-state properties of a compound is crucial for understanding its physical behavior and for quality control in manufacturing.
X-ray Crystallography for Polymorphism and Crystal Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice and can reveal the existence of polymorphs—different crystalline forms of the same compound. Polymorphism is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties.
While the crystal structure of this compound has not been reported in the Cambridge Structural Database, studies on the closely related bromo-analogue, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, have demonstrated the existence of polymorphism. sigmaaldrich.com This suggests that this compound may also crystallize in different forms depending on the crystallization conditions.
A comprehensive crystallographic study would involve:
Growing single crystals suitable for X-ray diffraction.
Collecting diffraction data.
Solving and refining the crystal structure to determine bond lengths, bond angles, and packing arrangements.
Performing a polymorph screen by crystallizing the compound from various solvents and under different conditions.
The resulting crystallographic data would be presented in a standard format, including the parameters found in the table below.
| Crystallographic Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice |
| Z | The number of molecules per unit cell |
| Calculated Density | The density of the crystal calculated from the crystallographic data |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
Ion Chromatography for Salt Composition Analysis
Ion chromatography (IC) is a powerful analytical technique utilized for the separation and quantification of ions and polar molecules. It is a form of high-performance liquid chromatography (HPLC) that employs an ion-exchange resin as the stationary phase to separate analytes based on their charge. This method is particularly effective for determining the salt form of chemical compounds, providing crucial information for their proper identification and characterization. By analyzing both the anionic and cationic components of a substance, IC offers a comprehensive profile of its salt composition. nih.govresearchgate.net
The determination of the salt form is a critical aspect of the analytical characterization of substances like this compound. The salt form can influence a compound's physical and chemical properties, including solubility, stability, and hygroscopicity. Ion chromatography provides a simple, accurate, and efficient means to identify the counter-ions associated with the primary molecule, ensuring a more scientific and rigorous qualitative and quantitative analysis. nih.govresearchgate.net
In the analysis of new psychoactive substances (NPS), including the phenethylamine (B48288) class to which this compound belongs, ion chromatography has been successfully applied to determine their salt forms. nih.govresearchgate.net Research involving the analysis of 44 seized phenethylamine samples demonstrated that the salt form for all of them was hydrochloride. nih.govresearchgate.net This finding is consistent with the common practice of preparing amine-containing compounds as hydrochloride salts to improve their stability and handling. nih.gov
The methodology for this type of analysis typically involves dissolving the sample and using ion chromatography to screen for a wide range of common inorganic and organic anions. A study established an IC method for the qualitative and quantitative analysis of eleven different ions in NPS samples. nih.gov This included five inorganic anions (fluoride, chloride, nitrate, sulfate, phosphate) and six organic acid ions (acetate, tartrate, maleate, oxalate, fumarate, citrate). nih.govresearchgate.net
The chromatographic separation is achieved using a specialized IC system. A typical setup might include an anion exchange column, a suppressor, and a conductivity detector. jasco-global.commdpi.com The suppressor is a key component used in anion chromatography to reduce the background signal from the eluent and convert the sample ions into a more conductive form, thereby enhancing detection sensitivity. jasco-global.com The eluent is often a carbonate/bicarbonate buffer solution. nih.govresearchgate.net
The performance of the ion chromatography method for anion analysis in these compounds has been shown to be robust, with excellent linearity. nih.gov
Detailed Research Findings
A study on the salt form determination of various new psychoactive substances yielded the following performance characteristics for the ion chromatography method. nih.govresearchgate.net
| Parameter | Finding |
| Analytes | Fluoride, Chloride, Nitrate, Sulfate, Phosphate, Acetate, Tartrate, Maleate, Oxalate, Fumarate, Citrate |
| Linearity (r) | > 0.999 for all anions within their respective linear ranges |
| Limit of Detection (LOD) | 0.01–0.05 mg/L |
| Limit of Quantitation (LOQ) | 0.1–0.5 mg/L |
| Conclusion for Phenethylamines | All 44 tested samples were identified as hydrochloride salts. nih.govresearchgate.net |
These findings underscore the suitability of ion chromatography for the precise and reliable determination of the salt composition of this compound and related phenethylamine compounds. The method's high sensitivity and accuracy make it an indispensable tool in the advanced analytical characterization of these substances. nih.gov
Structure Activity Relationship Sar and Ligand Receptor Interaction Research
Role of Methoxy (B1213986) Substitutions in Modulating Biological Activity and Receptor Binding
The 2,5-dimethoxy substitution pattern on the phenyl ring is a foundational motif for many biologically active phenethylamines, significantly influencing their interaction with neurological receptors. nih.govchemblink.com These electron-donating methoxy groups are known to affect the molecule's electronic properties and lipophilicity, which in turn can alter its binding affinity and functional activity at various receptor sites. chemblink.com
Research on related 2,5-dimethoxyphenethylamines has demonstrated the importance of this specific substitution pattern for potent agonist activity at serotonin (B10506) 5-HT2A receptors. nih.gov Studies involving the removal of one or both methoxy groups from analogous compounds, such as derivatives of 2C-B and DOB, have provided valuable SAR data. Elimination of either the 2- or 5-methoxy group typically results in a modest decrease in in-vitro binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. nih.gov Notably, the removal of the 2-methoxy group tends to have a more pronounced negative effect on potency than the removal of the 5-methoxy group. nih.govnih.gov Deletion of both methoxy groups has been shown to be detrimental, leading to negligible agonist activity at these receptors. nih.gov
Furthermore, the replacement of methoxy groups with larger ethoxy groups in related scaffolds has been shown to decrease agonist potency at the 5-HT2A receptor, indicating that the size and nature of the alkoxy substituent are critical for optimal receptor interaction. nih.gov These findings underscore that the 2,5-dimethoxy arrangement is a key structural feature for achieving high in-vitro potency at certain serotonin receptors, although this does not always directly correlate with in-vivo effects. nih.gov
Impact of Halogenation on Receptor Affinity and Functional Activity
The introduction of halogen atoms to the phenethylamine (B48288) scaffold is a common strategy in medicinal chemistry to modulate pharmacological properties. Halogenation can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its receptor affinity and functional activity. nih.gov
While specific binding data for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone is limited, extensive research on its non-ketone analogs, the 2C-X series, provides strong inferential evidence. The addition of a halogen (e.g., bromine in 2C-B or iodine in 2C-I) at the 4-position of the 2,5-dimethoxyphenethylamine core generally increases agonist potency at 5-HT2 receptors. nih.govpsilosybiini.info The beta-ketone analogs of these compounds, such as bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) and bk-2C-I, are structurally related and their properties are often compared.
Studies on the broader class of N-benzyl phenethylamines (NBOMes) show that N-2-methoxybenzyl substitution significantly enhances the potency of 2C drugs at serotonergic 5-HT2A receptors. psilosybiini.info For instance, 2C-B and 2C-I show potent interactions with serotonergic receptors, and this potency is often retained or modified in their beta-ketone and N-substituted derivatives. psilosybiini.info The halogen atom at the 4-position is a critical component of this high-affinity interaction.
| Compound | 5-HT2A | 5-HT2C | α1A-Adrenergic |
|---|---|---|---|
| 2C-B | 14 | 32 | 830 |
| 2C-I | 20 | 57 | 900 |
| 2C-H | 130 | 200 | >10,000 |
Data is illustrative and derived from studies on the 2C-X series to infer potential trends for their beta-ketone analogs. Data sourced from Rickli et al. (2015) via search result psilosybiini.info.
Substituents on the phenethylamine scaffold not only affect potency but also selectivity between different receptor subtypes. The nature and position of the halogen can fine-tune the interaction profile. For example, within the 2C-X and NBOMe series, compounds generally show a preference for 5-HT2A receptors over 5-HT1A receptors. psilosybiini.info
The introduction of the beta-ketone group, which differentiates this compound from its 2C-H analog, is a significant structural modification. In other classes of phenethylamines, such as cathinones, the beta-ketone group is a defining feature. wikipedia.org This modification alters the molecule's conformation and polarity, which can lead to different interactions within the receptor's binding pocket compared to non-ketone analogs. For instance, studies on phenylisopropylamines versus phenethylamines have shown that subtle structural changes, like the presence or absence of an alpha-methyl group, can result in significant differences in cellular signaling profiles, a concept known as functional selectivity. nih.gov It is plausible that the beta-ketone modification in this compound similarly influences its functional selectivity at various receptors.
Mechanistic Insights into Alpha-Adrenergic Receptor Interactions
Phenethylamine derivatives are well-known to interact with adrenergic receptors. nih.gov The parent compound, phenethylamine, and its derivatives can elicit sympathomimetic effects through various mechanisms. uobasrah.edu.iq While many potent psychedelic phenethylamines are characterized by their high affinity for serotonin receptors, interactions with adrenergic receptors are also a key component of their pharmacological profile. psilosybiini.info
This compound is recognized as a sympathomimetic agent that acts via stimulation of alpha-adrenergic receptors. Alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs), are divided into α1 and α2 subtypes. nih.gov
α1-Adrenergic Receptors: When stimulated, these receptors typically activate the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream events are crucial for physiological processes like vasoconstriction and smooth muscle contraction. youtube.com Several 2,5-dimethoxyphenethylamine derivatives have been shown to bind to α1A-adrenergic receptors. researchgate.net
α2-Adrenergic Receptors: Stimulation of these receptors, often located on presynaptic nerve terminals, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. youtube.com This action typically results in a negative feedback mechanism, reducing the further release of neurotransmitters like norepinephrine (B1679862) from the neuron. youtube.com
The interaction of phenethylamine-like compounds with these receptors can lead to a cascade of cellular responses that modulate neuronal activity and physiological functions such as blood pressure and heart rate. nih.gov
The interaction of phenethylamine derivatives with adrenergic and other monoamine systems can modulate neurotransmitter release through several mechanisms beyond direct receptor agonism. biomolther.org Many phenethylamines are known to interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and norepinephrine transporter (NET). psilosybiini.infobiomolther.org They can act as substrates for these transporters, leading to their reversal and promoting the release (efflux) of neurotransmitters from the presynaptic terminal. biomolther.orgwikipedia.org
Furthermore, some phenethylamines act as agonists at the trace amine-associated receptor 1 (TAAR1), a GPCR that can modulate the activity of monoamine transporters and regulate neurotransmitter release. wikipedia.orgbiomolther.org Activation of TAAR1 can trigger protein kinase signaling cascades that result in the phosphorylation of transporters like DAT, which can then either reverse its transport direction or be internalized, ceasing its reuptake function. wikipedia.orgmdpi.com While the specific actions of this compound on these transporters and TAAR1 have not been fully elucidated, the structural similarities to other well-studied phenethylamines suggest these are plausible mechanisms through which it could regulate neurotransmitter levels. biomolther.org
Serotonin Receptor (e.g., 5-HT2A/2C) Interaction Profiling of Related Chemical Classes
The 2,5-dimethoxyphenethylamine scaffold is a well-recognized motif that often confers potent agonist activity at the serotonin 2A receptor (5-HT2A). nih.gov This structural framework is present in numerous classic phenethylamine psychedelics. nih.gov The interaction of these compounds with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is a primary focus of medicinal chemistry research. biomolther.orgbiomolther.org
The 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11, leading to the activation of phospholipase Cβ and subsequent intracellular signaling cascades. plos.orgnih.gov Agonists for the 5-HT2A receptor are generally categorized into three structural classes: phenethylamines, tryptamines, and ergolines. biomolther.orgbiomolther.org Research has shown that phenethylamine derivatives often exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.org
Structure-activity relationship (SAR) studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists. nih.gov The nature of the substituent at the 4-position of the phenyl ring significantly influences the affinity and efficacy of these compounds. For instance, small lipophilic substituents at the 4-position of the 2,5-dimethoxyphenethylamine core are often associated with agonist activity. researchgate.net The removal of either the 2- or 5-methoxy group from the phenethylamine scaffold generally leads to a modest decrease in binding affinity and functional potency at both 5-HT2A and 5-HT2C receptors, with the removal of the 2-methoxy group having a more pronounced effect. nih.govacs.org
The addition of an N-benzyl moiety to phenethylamines can increase affinity for the 5-HT2A receptor by up to 300-fold and enhance selectivity over 5-HT2C and 5-HT1A receptors. nih.gov Furthermore, the addition of an N-(2-methoxybenzyl) or NBOMe group to the 2,5-dimethoxyphenethylamine (2C) structure significantly enhances binding affinity for 5-HT2A receptors, creating highly potent agonists. mdpi.comnih.gov
Table 1: Interaction Profile of Related Phenethylamine Classes at Serotonin Receptors
| Chemical Class | Receptor Subtype(s) | General Interaction Profile | Key Structural Determinants |
|---|---|---|---|
| 2,5-Dimethoxyphenethylamines | 5-HT2A, 5-HT2C | Generally agonists. nih.gov | 2,5-dimethoxy motif is crucial for potent 5-HT2A agonism. nih.gov Substituents at the 4-position modulate activity. nih.gov |
| N-Benzyl Phenethylamines | 5-HT2A, 5-HT2C, 5-HT1A | Potent agonists with increased selectivity for 5-HT2A. nih.gov | N-benzyl group significantly increases affinity. nih.gov |
| NBOMe Derivatives | 5-HT2A | Highly potent agonists. mdpi.comnih.gov | N-(2-methoxybenzyl) group dramatically enhances affinity. mdpi.com |
| 2,5-Dimethoxyphenylpiperidines | 5-HT2A | Novel class of selective 5-HT2A agonists. nih.govacs.org | The piperidine (B6355638) ring fused to the 2,5-dimethoxyphenyl core. nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable tools for investigating the interactions between ligands like this compound and their receptor targets at a molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of phenethylamine derivatives within the 5-HT2A receptor.
For phenethylamine agonists, docking studies have revealed key interactions within the receptor's binding pocket. For example, virtual docking of N-benzyl phenethylamines into a human 5-HT2A receptor homology model suggested that the N-benzyl moiety may interact with the residue Phe339(6.51), while the phenethylamine portion likely interacts with Phe340(6.52). nih.gov These predictions were subsequently supported by site-directed mutagenesis studies, which showed that mutating Phe339(6.51) had a significant detrimental effect on the affinity and potency of N-benzyl analogs. nih.gov
Molecular docking of positional isomers of 25H-NBOMe into the 5-HT2A receptor has also been used to suggest interactions between the methoxy groups at different positions and specific receptor residues, highlighting the dramatic impact of methoxy group positioning on receptor binding. acs.orgkpfu.ru The development of high-resolution crystal structures of the 5-HT2A receptor has further enhanced the accuracy of these in silico methods. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. nih.govnih.gov MD simulations have been employed to characterize the dynamics of the 5-HT2A receptor when stimulated by agonists and antagonists. nih.gov
These simulations can reveal significant conformational changes in the receptor upon ligand binding. For instance, MD simulations of the 5-HT2A receptor with the agonist DOI showed interactions with specific residues on transmembrane helices 5 and 6, leading to conformational shifts believed to be crucial for receptor activation. nih.gov A key finding from such simulations is the role of the "ionic lock" between residues R3.50 and E6.30 in receptor activation; agonists tend to break this lock, while antagonists stabilize its formation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of new ligands with desired properties.
For phenethylamine derivatives, QSAR studies have been conducted to model various properties, including their affinity for adrenergic and serotonin receptors. nih.gov These models typically use a set of molecular descriptors that quantify different physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and 3D structural features. nih.gov A global QSAR model for the logP values of phenethylamines has been developed, which is crucial for predicting the pharmacokinetic properties of these compounds. nih.gov Such models provide valuable information for designing novel ligands for the 5-HT2A receptor that could be used to explore various therapeutic applications.
Emerging Research Directions and Methodological Innovations
Development of Novel Derivatization Strategies for Enhanced Research Applications
The chemical structure of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone, featuring a primary amino group and a ketone adjacent to a dimethoxy-substituted phenyl ring, offers multiple sites for chemical modification. chemblink.com Researchers are exploring these reactive handles to synthesize novel derivatives with tailored properties for specific research applications. These strategies aim to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, to fine-tune its interaction with biological targets. chemblink.com
Key derivatization approaches include:
Substitution on the Phenyl Ring: The aromatic ring can be modified with various substituents to probe structure-activity relationships. For example, analogs such as 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B) and 2-amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone (bk-2C-I) have been synthesized and studied. researchgate.netnih.gov These halogenated derivatives allow researchers to investigate how electron-withdrawing groups at the 4-position influence the molecule's properties compared to the unsubstituted parent compound.
Modification of the Amino Group: The primary amine is a key nucleophilic site, enabling reactions such as acylation, alkylation, or Schiff base formation. These modifications can alter the molecule's polarity and hydrogen bonding capabilities, which is crucial for its use in developing probes for biological systems.
Transformation of the Ketone Functional Group: The ketone can be reduced to a secondary alcohol, forming compounds like 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. sigmaaldrich.comchemicalbook.com This transformation significantly changes the molecule's geometry and polarity, providing another avenue for creating diverse chemical libraries for screening purposes.
These derivatization strategies are fundamental to medicinal chemistry, enabling the systematic exploration of chemical space around a core scaffold to develop molecules with enhanced properties for research. chemblink.com
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The synthesis and transformation of this compound and its derivatives benefit from advanced spectroscopic techniques that allow for real-time, or in situ, monitoring of chemical reactions. bath.ac.uk These Process Analytical Technology (PAT) tools provide deep mechanistic insights, optimize reaction conditions, and ensure product quality without the need for traditional, time-consuming offline analysis. mdpi.com
Several powerful spectroscopic methods are applicable:
Infrared (IR) and Raman Spectroscopy: Both techniques probe the vibrational modes of molecules, offering a molecular-level view of the reaction as it proceeds. mdpi.commdpi.com For instance, during the reduction of the ketone in this compound to an alcohol, IR spectroscopy could monitor the disappearance of the characteristic carbonyl (C=O) stretching band and the appearance of the alcohol (O-H) stretching band. frontiersin.org Raman spectroscopy is particularly useful for monitoring reactions in aqueous media due to water's weak Raman scattering signal. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution, making it a powerful tool for identifying reactants, intermediates, and products in a reaction mixture. bath.ac.uk Flow NMR setups can be integrated into a reaction line to provide continuous data on reaction conversion and selectivity. bath.ac.uk
UV-Visible (UV-Vis) Spectroscopy: This technique is well-suited for monitoring compounds with chromophores, such as the aromatic ring in this compound. mdpi.commdpi.com It can be used to track the concentration of reactants or products in real-time, often via fiber-optic probes inserted directly into the reactor. mdpi.com
These in situ techniques are critical for modern chemical process development, enabling more efficient, controlled, and safer synthesis of complex molecules like the derivatives of this compound.
| Technique | Principle | Information Provided | Advantages for In Situ Monitoring |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations. frontiersin.org | Functional group changes (e.g., C=O, O-H, N-H). frontiersin.orgnih.gov | High sensitivity to polar bonds, well-established. frontiersin.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. mdpi.commdpi.com | Molecular fingerprint, changes in covalent bonds. mdpi.com | Excellent for aqueous solutions, non-invasive. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Interaction of nuclear spins with a magnetic field. bath.ac.uk | Detailed molecular structure, quantification of species. bath.ac.uk | Highly specific and structurally informative. bath.ac.uk |
| UV-Visible (UV-Vis) Spectroscopy | Absorption of UV or visible light by electronic transitions. mdpi.commdpi.com | Concentration of chromophoric species. mdpi.com | Cost-effective, simple implementation with fiber optics. mdpi.com |
Theoretical Predictions of Chemical Behavior and Reaction Pathways
Computational chemistry provides powerful predictive insights into the behavior of molecules, complementing experimental research. For this compound, theoretical methods like Density Functional Theory (DFT) can be used to predict its electronic structure, reactivity, and spectroscopic properties. nih.gov
Key areas of theoretical investigation include:
Quantum Chemical Descriptors: Calculations can determine fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. frontiersin.orgnih.gov These calculations help predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategies.
Reaction Pathway Modeling: Theoretical modeling can map out the energy landscape of a potential chemical reaction, identifying transition states and intermediates. This allows researchers to understand reaction mechanisms and predict the feasibility of different synthetic routes before attempting them in the lab.
Spectra Prediction: Computational methods can simulate IR, NMR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the identity and structure of newly synthesized compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14ClNO3 | PubChem nih.gov |
| Molecular Weight | 231.67 g/mol | PubChem nih.gov |
| IUPAC Name | This compound;hydrochloride | PubChem nih.gov |
| InChIKey | NOHFSXOLQDGUIM-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | COC1=CC(=C(C=C1)OC)C(=O)CN.Cl | PubChem nih.gov |
Comprehensive Analysis of Degradation Products in Complex Matrices
Understanding how a compound degrades under various conditions is crucial for its application in research. Studies on the thermal degradation (pyrolysis) of related compounds provide significant insight into the potential breakdown pathways of this compound.
A detailed investigation into the pyrolysis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B), a close structural analog, identified numerous degradation products. researchgate.net The study simulated smoking conditions and used gas chromatography-mass spectrometry (GC-MS) to identify the resulting compounds. researchgate.net The findings indicated that the degradation pattern was largely unaffected by the substitution of bromine with iodine, suggesting that the core this compound structure would likely follow similar degradation pathways. researchgate.net
The analysis of the iodo-analog, bk-2C-I, revealed two additional products, including 1-(2,5-dimethoxyphenyl)-ethanone, which is the parent ketone of the target molecule without the amino group. researchgate.net This suggests that a key degradation pathway involves the cleavage of the bond between the alpha-carbon and the amino group.
| Product Name | Detected from bk-2C-B | Detected from bk-2C-I |
|---|---|---|
| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (B1315760) | Yes | No |
| 2,5-Dimethoxybenzaldehyde (B135726) | Yes | Yes |
| 1-(2,5-Dimethoxyphenyl)ethanone | No | Yes |
| 1-Iodo-4-ethenyl-5-methoxyphenol | No | Yes |
| (And 10 other products identified from bk-2C-B) | Yes | Yes (similar pattern) |
Application in Chemical Biology Tools for Neurochemical Pathway Elucidation
The structural features of this compound make it an interesting starting point for the development of chemical biology tools to study neurochemical pathways. chemblink.com By modifying the molecule to incorporate reporter groups, researchers can create probes to visualize, track, and perturb specific components of neuronal signaling.
Potential applications include:
Fluorescent Probes: Derivatization of the molecule with a fluorophore could create a probe for use in fluorescence microscopy. Similar structures have been investigated for their fluorescence properties. nih.gov Such probes could be used to visualize the localization of target receptors or transporters in cells or tissue slices.
Affinity-Based Probes: The molecule could be functionalized with a photoreactive group (for photo-affinity labeling) or a biotin (B1667282) tag. These probes can be used to covalently label and then isolate and identify the specific proteins that the compound binds to, helping to de-orphan receptors or uncover new biological targets.
Radiolabeled Ligands: Synthesis of a version of the compound containing a radioactive isotope (e.g., tritium (B154650) or carbon-14) would allow for its use in radioligand binding assays. These assays are a gold standard for quantifying the affinity and density of receptors, such as dopamine (B1211576) receptors, in brain tissue. wikipedia.org
By serving as a scaffold for such tools, this compound can contribute to a deeper understanding of the complex molecular machinery underlying neurotransmission and neurological processes. chemblink.com
Q & A
Q. What are the common synthetic routes for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 1-(2,5-dimethoxyphenyl)ethanone can undergo nitration followed by reduction to introduce the amino group. Optimization involves adjusting catalysts (e.g., palladium for hydrogenation), solvent polarity (e.g., ethanol vs. DMF), and temperature (50–100°C) to improve yield and purity. Side products like nitro derivatives require chromatographic separation (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (2,5-dimethoxy substitution pattern) and a singlet for the ketone-adjacent methyl group (~δ 2.5 ppm). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 209 (C₁₀H₁₃NO₃⁺) and fragmentation patterns, such as loss of methoxy groups (–31 Da) or CO (–28 Da) .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Molecular Weight : 209.22 g/mol (C₁₀H₁₃NO₃) .
- Solubility : Moderate in polar solvents (e.g., methanol, DMSO) but limited in water. Use sonication or co-solvents (e.g., 10% DMSO in saline) for in vitro assays.
- LogP : Estimated ~1.5 (via computational tools), suggesting moderate lipophilicity. Validate via HPLC retention time .
Advanced Research Questions
Q. How do metabolic pathways influence the pharmacological activity of this compound?
Methodological Answer: The compound is metabolized to active derivatives like 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (a reduced form), which exhibits vasoconstrictive activity. Use LC-MS/MS with deuterated internal standards to track metabolites in hepatic microsomes. Cytochrome P450 isoforms (e.g., CYP2D6) are likely involved, requiring inhibition assays (e.g., quinidine for CYP2D6) to confirm pathways .
Q. Can machine learning models predict the ecotoxicological risks of this compound?
Methodological Answer: Yes. Models trained on acute toxicity data (e.g., fathead minnow LC₅₀) can estimate hazards. Input descriptors include molecular weight, topological polar surface area (TPSA), and Abraham solvation parameters. However, experimental validation via Daphnia magna or algae growth inhibition tests is critical, as structural analogs (e.g., brominated derivatives) show unexpected toxicity .
Q. What structural modifications enhance selectivity in receptor binding studies?
Methodological Answer:
- Methoxy Positioning : 2,5-Dimethoxy substitution (vs. 3,4-) reduces off-target effects on adrenergic receptors.
- Amino Group : Replace with bulkier substituents (e.g., isopropyl) to sterically hinder non-specific interactions.
- Ketone Reduction : Converting to ethanol derivatives (e.g., Midodrine metabolites) increases bioavailability but alters potency .
Q. What safety protocols are recommended given limited toxicological data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
